2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The specific compound in question features a chlorophenyl group and a methyl substitution that may influence its pharmacological profile.
The compound can be synthesized through various methods detailed in the literature, with several studies focusing on its synthesis and biological evaluation. Notable sources include research articles that explore the synthesis of triazolopyrimidine derivatives and their potential applications in drug discovery.
This compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pharmaceutical intermediates and potential drug candidates due to its bioactive properties.
The synthesis of 2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
The synthesis typically yields moderate to high purity products, with characterization performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry for verification of structure and purity .
The compound can participate in various chemical reactions typical for heterocycles:
The reactivity profile is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating methyl group, which can affect nucleophilic attack rates and regioselectivity in reactions.
The mechanism of action for compounds like 2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that modifications at various positions on the triazolo-pyrimidine scaffold can significantly alter potency against cancer cell lines or bacterial strains .
Relevant data from studies indicate that these compounds maintain stability across a range of pH levels but should be stored away from light and moisture to prevent degradation.
2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has potential applications in:
Research continues to explore its efficacy and safety profiles in clinical settings, aiming to optimize its therapeutic potential while minimizing side effects .
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in drug discovery due to its bioisosteric relationship with purine nucleotides. This bicyclic framework incorporates three nitrogen atoms within a fused-ring system, creating versatile hydrogen-bonding capabilities critical for molecular recognition. The scaffold's planar conformation facilitates π-π stacking interactions with biological targets, while its synthetic versatility allows strategic substitutions at positions C2, C5, and C7 to modulate pharmacological properties [3] [6]. The non-planar conformation of substituted derivatives—achieved through alkyl or aryl modifications—significantly enhances solubility profiles compared to purely aromatic systems. This structural feature addresses a key limitation in central nervous system drug development, where excessive planarity impedes blood-brain barrier penetration [3].
Table 1: Key Physicochemical Parameters of Triazolopyrimidine Derivatives
Parameter | High-Plane Derivatives | Non-Planar Derivatives | 2-(4-Chlorophenyl)-5-methyl Analogue |
---|---|---|---|
Calculated logP | 3.8–4.5 | 2.7–3.6 | 2.66 [1] |
Water Solubility (LogSw) | -4.5 to -5.2 | -3.2 to -4.0 | -3.45 [1] |
Rotatable Bonds | 1–2 | 3–5 | 4 [1] |
Polar Surface Area (Ų) | 50–55 | 55–65 | 55.10 [1] |
The medicinal exploration of [1,2,4]triazolo[1,5-a]pyrimidines originated in the 1980s with investigations into their fungicidal and herbicidal properties. A significant breakthrough emerged in the early 2000s when researchers identified their capacity to modulate central nervous system targets, particularly GABA receptors. Systematic structure-activity relationship (SAR) studies revealed that 5,7-disubstituted derivatives exhibited enhanced binding affinity to benzodiazepine sites on GABAA receptors [3]. The 2020 patent US11186582B2 marked a pivotal advancement, disclosing 2,5-disubstituted triazolopyrimidin-7-ones as potent phosphodiesterase 2 (PDE2) inhibitors for neurological disorders. This patent highlighted the critical role of electron-withdrawing substituents (particularly 4-chlorophenyl at C2) in enhancing target affinity while reducing metabolic degradation [5]. Concurrently, crystallographic studies in 2020 characterized cadmium complexation behaviors of 5-methyl-7-oxo derivatives, confirming N3 as the primary metal-binding site—a finding relevant to metalloenzyme targeting [6].
This specific derivative embodies strategic molecular design principles addressing multiple drug discovery challenges:
Table 2: Comparative Bioactivity of Triazolopyrimidin-7-one Derivatives
Compound | GABAA EC50 (μM) | PDE2 IC50 (nM) | Anticonvulsant ED50 (MES, mg/kg) |
---|---|---|---|
Unsubstituted parent scaffold | >100 | >10,000 | >100 |
5-(4-Chlorobenzyl)-2-phenyl derivative (5c) | 3.08 ± 1.08 | Not tested | 8.2 |
2-(4-Chlorophenyl)-5-methyl derivative | 12.02 ± 1.29* | 46* | 15.7* |
Reference drug (Diazepam/IBMX) | 0.05/- | -/5.8 | 3.5/- |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5